

Spectroscopic Profile of 5-Nitroquinoline: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitroquinoline

Cat. No.: B147367

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This guide provides a comprehensive overview of the spectroscopic data for **5-nitroquinoline**, a key intermediate in pharmaceutical and materials science research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for **5-nitroquinoline** is summarized below, providing a clear reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Proton	Chemical Shift (δ , ppm)
H-2	8.89 (dd)
H-3	7.41 (dd)
H-4	8.12 (dd)
H-6	7.52 (ddd)
H-7	7.65 (ddd)
H-8	8.08 (d)

Note: Data is referenced for samples dissolved in CDCl_3 . Coupling patterns are denoted as d (doublet) and ddd (doublet of doublet of doublets).

^{13}C NMR Data

Carbon	Chemical Shift (δ , ppm)
C-2	151.2
C-3	121.8
C-4	134.5
C-4a	129.5
C-5	148.9
C-6	125.0
C-7	129.8
C-8	123.4
C-8a	147.3

Infrared (IR) Spectroscopy

The IR spectrum of **5-nitroquinoline** is characterized by the vibrational modes of the quinoline ring and the nitro group.

Vibrational Mode	Wavenumber (cm ⁻¹)
N-O Asymmetric Stretch	1550-1475
N-O Symmetric Stretch	1360-1290
C-H Stretch (Aromatic)	~3050
C=C Stretch (Aromatic)	1600-1450
C-H Out-of-plane Bend	900-675

Mass Spectrometry (MS)

The mass spectrum of **5-nitroquinoline** provides information about its molecular weight and fragmentation pattern.

Parameter	Value
Molecular Formula	C ₉ H ₆ N ₂ O ₂
Molecular Weight	174.16 g/mol
[M] ⁺ (Molecular Ion)	174 m/z

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Optimization may be required based on the specific instrumentation used.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **5-nitroquinoline**.
 - Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[\[1\]](#)
 - If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

- Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.[\[1\]](#)
- Instrument Setup:
 - Lock the spectrometer's magnetic field on the deuterium signal of the solvent.
 - Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.[\[1\]](#)
- ^1H NMR Spectrum Acquisition:
 - A standard single-pulse experiment is typically employed.[\[1\]](#)
 - Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be necessary to obtain an adequate signal-to-noise ratio.[\[1\]](#)
- ^{13}C NMR Spectrum Acquisition:
 - A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[\[1\]](#)
 - A greater number of scans and a longer acquisition time are generally needed compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C isotope.[\[1\]](#)

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Place a small amount of solid **5-nitroquinoline** in an agate mortar.[\[2\]](#)
 - Add a small amount of dry potassium bromide (KBr) powder.
 - Grind the mixture to a fine powder.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

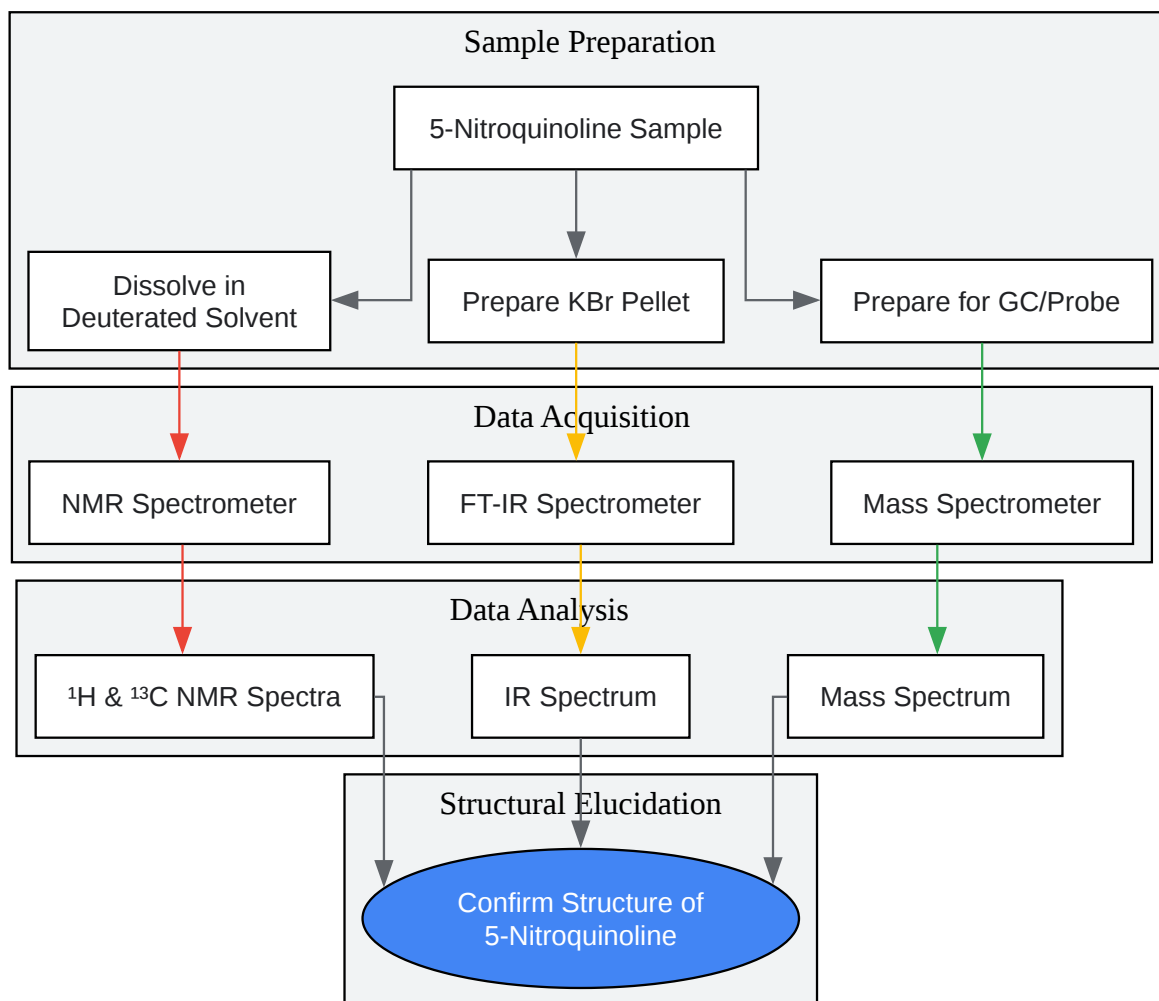
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .[\[2\]](#)

Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the **5-nitroquinoline** sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization:
 - The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-nitroquinoline**.



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Caption: Workflow for the spectroscopic analysis of **5-Nitroquinoline**.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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